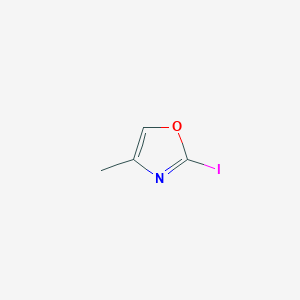

2-Iodo-4-methyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INO/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNRKYOOXJFVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539210-11-1 | |

| Record name | 2-iodo-4-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Analysis of Chemical Transformations and Reactivity of 2 Iodo 4 Methyl 1,3 Oxazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the Oxazole (B20620) Ring

The C-2 iodo group of 2-iodo-4-methyl-1,3-oxazole is readily susceptible to oxidative addition by transition metal complexes, initiating catalytic cycles that are fundamental to modern synthetic chemistry. Both palladium and copper complexes are extensively used to catalyze these transformations, providing access to a diverse range of 2,4-disubstituted oxazoles.

Palladium catalysis is a cornerstone for functionalizing halogenated heterocycles. For this compound, the high reactivity of the carbon-iodine bond facilitates several key cross-coupling reactions under relatively mild conditions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction provides an efficient route to synthesize 2-aryl- and 2-vinyl-4-methyl-1,3-oxazoles. The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition to the C-I bond of the oxazole. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the coupled product and regenerates the catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Catalyst systems such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) complexes with specialized ligands are commonly employed. acs.orgsemanticscholar.org The reaction is tolerant of a wide variety of functional groups on the boronic acid coupling partner, making it a highly versatile tool for elaborating the oxazole core. researchgate.netresearchgate.net

| Coupling Partner | Palladium Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good-Excellent |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Good-Excellent |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF/H₂O | Good |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | DME | Good |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound. Yields are generalized based on typical outcomes for similar substrates.

The term "direct arylation" typically refers to the formation of a C-C bond via the activation of a C-H bond on the aromatic ring. rsc.org This serves as an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., organohalides or organometallics). acs.org For the specified substrate, this compound, the reactive site for arylation is the C-2 position, which is already functionalized with an iodine atom. Therefore, arylation at this position proceeds via cross-coupling pathways like the Suzuki-Miyaura or Stille reactions, rather than direct C-H activation.

Direct C-H arylation is more relevant for oxazoles that are unsubstituted at the desired position of reaction. For instance, palladium catalysts can be used to selectively arylate the C-2 or C-5 positions of the parent oxazole ring by cleaving a C-H bond, depending on the reaction conditions. However, when starting with this compound, the significantly weaker and more reactive C-I bond is the exclusive site of palladium-catalyzed arylation, leading to 2-aryl-4-methyl-1,3-oxazoles.

The Sonogashira coupling reaction is a fundamental method for the synthesis of alkynes, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for introducing alkynyl moieties at the C-2 position of this compound. The process is typically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI). organic-chemistry.org

The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with a palladium(0) complex that has previously inserted into the oxazole C-I bond. Reductive elimination from the resulting palladium(II) intermediate furnishes the 2-alkynyl-4-methyl-1,3-oxazole product. wikipedia.org A variety of terminal alkynes, both aliphatic and aromatic, can be successfully coupled. nih.gov

| Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | High |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile (B52724) | Good |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | Toluene | Moderate-Good |

Table 2: Typical Conditions for Sonogashira Coupling of this compound. Yields are generalized from reactions with analogous iodo-heterocycles. nih.govrsc.org

While palladium is dominant in C-C bond formation, copper catalysts are particularly effective for forming carbon-heteroatom bonds, such as C-N bonds, in Ullmann-type reactions. acs.org This provides a complementary set of transformations for functionalizing this compound.

Copper-catalyzed C-N cross-coupling reactions are a powerful tool for linking the oxazole core to various nitrogen-containing heterocycles. This transformation is crucial for the synthesis of complex molecules with potential pharmaceutical applications. The reaction of an iodo-oxazole with an N-H containing heterocycle, such as an indole, pyrazole, or benzimidazole, can be promoted by a copper(I) catalyst. nih.govresearchgate.net

Research has shown that traditional C-N coupling methods for iodo-oxazoles can be low-yielding. However, the development of improved catalytic systems has overcome these limitations. An effective modern protocol involves using a copper(I) iodide (CuI) catalyst, a ligand such as 4,7-dimethoxy-1,10-phenanthroline, and a silver benzoate (AgOBz) additive, which acts as a halide scavenger and facilitates the catalytic cycle. nih.gov These conditions have been successfully applied to couple various iodo-azoles with a range of N-heterocycles, affording the desired N-heteroaryl products in synthetically useful yields. nih.gov

| N-Heterocycle | Copper Catalyst | Ligand | Additive | Base | Solvent | Yield (%) |

| 2-Pyridone | CuI | 4,7-Dimethoxy-1,10-phenanthroline | AgOBz | K₂CO₃ | Dioxane | 63-77 |

| 6-Chloro-indole | CuI | 4,7-Dimethoxy-1,10-phenanthroline | AgOBz | K₂CO₃ | Dioxane | 56 |

| Benzimidazole | CuI | 4,7-Dimethoxy-1,10-phenanthroline | AgOBz | K₂CO₃ | Dioxane | 65 |

| Indazole | CuI | 4,7-Dimethoxy-1,10-phenanthroline | AgOBz | K₂CO₃ | Dioxane | 31 |

Table 3: Optimized Conditions for Copper-Catalyzed C-N Coupling. Yields are based on reported values for analogous iodo-azole substrates. nih.gov

Copper-Catalyzed Coupling Reactions

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions involving this compound or its derivatives are pivotal for the construction of fused heterocyclic systems. These pathways often leverage the reactivity of the C2-iodo substituent as a handle for ring closure.

One prominent strategy involves the use of hypervalent iodine reagents to promote intramolecular iodocyclization. For instance, N-allylamides can undergo oxidative cyclization mediated by reagents like (diacetoxyiodo)benzene (B116549) to form oxazoline (B21484) precursors, which can be subsequently oxidized to oxazoles. nsf.gov In a related fashion, the combination of (diacetoxyiodo)benzene and a halogen source such as trimethylsilyl (B98337) iodide can facilitate the intramolecular iodocyclization of N-allylamides to yield 5-iodomethyl-2-oxazoline compounds. nsf.gov These reactions proceed through the activation of the amide and a subsequent intramolecular attack of a heteroatom onto the iodine-activated alkene.

While direct examples involving this compound are not extensively detailed in the provided literature, the principles of these reactions can be extrapolated. A suitably functionalized derivative of this compound, for example, one bearing an N-allyl or N-propargyl side chain, could be a substrate for such intramolecular cyclizations. The iodine atom already present on the oxazole ring could potentially be exchanged or participate in more complex cascade reactions.

A general representation of a hypervalent iodine-mediated intramolecular cyclization is depicted below:

Table 1: Examples of Hypervalent Iodine-Mediated Intramolecular Cyclization This table is a representative example based on analogous reactions.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-allylamide | (diacetoxyiodo)benzene, BF₃·Et₂O, Acetic Acid | 2-oxazoline derivative | Moderate to Good | nsf.gov |

Other Metal-Catalyzed Functionalizations (e.g., Nickel-Catalyzed)

The C2-iodo group of this compound serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, with nickel catalysis emerging as a powerful tool for C-C and C-N bond formation.

Nickel-catalyzed cross-coupling reactions of 2-iodo-glycals with Grignard reagents have been shown to be effective for the synthesis of 2-C-glycals. researchgate.net This methodology can be applied to this compound for the introduction of various alkyl and aryl substituents at the C2 position. The use of nickel catalysts, such as NiCl₂, Ni(acac)₂, or Ni(COD)₂, often in the presence of additives like 1,3-butadiene, can facilitate the efficient coupling of Grignard reagents with alkyl halides and tosylates. nih.gov

Furthermore, nickel catalysis is effective for the cross-coupling of organoboronic acids with isoxazoles for the synthesis of N-aryl β-enamino esters, proceeding through N-O bond cleavage. rsc.org A similar strategy could be envisioned for this compound, coupling with boronic acids to form 2-aryl-4-methyl-1,3-oxazoles. Nickel-catalyzed cross-coupling of chromene acetals with boronic acids has also been reported, highlighting the versatility of nickel in C(sp³)-O activation and C-C bond formation. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling Reactions This table presents analogous nickel-catalyzed reactions that can be applied to this compound.

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Iodoglycals | Grignard Reagents | Nickel Catalyst | 2-C-Glycals | researchgate.net |

| Alkyl Halides/Tosylates | Grignard Reagents | NiCl₂, 1,3-Butadiene | Cross-Coupled Alkanes | nih.gov |

| Isoxazoles | Organoboronic Acids | Nickel Catalyst | (Z)-N-aryl β-enamino esters | rsc.org |

| Chromene Acetals | Boronic Acids | Nickel Catalyst | 2-Aryl-2H-chromenes | nih.gov |

Functional Group Interconversions on this compound

Nucleophilic Substitution and Addition Reactions

The electron-deficient nature of the oxazole ring, particularly at the C2 position, makes this compound susceptible to nucleophilic aromatic substitution. The iodine atom is a good leaving group, facilitating its displacement by a variety of nucleophiles. While nucleophilic substitution reactions on oxazole rings are considered rare, they can occur when a suitable leaving group is present. tandfonline.com The substitution of halogens on the oxazole ring generally follows the reactivity order of C2 > C4 > C5. tandfonline.com

Oxazoles can also undergo nucleophilic addition, which may lead to ring-opening and recyclization to form other heterocyclic systems such as pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles. tandfonline.com

Electrophilic Substitution and Functionalization of the Oxazole Ring

Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position. tandfonline.comwikipedia.org However, this reaction generally requires the presence of electron-donating groups to activate the ring. wikipedia.org The methyl group at the C4 position in this compound is a weak electron-donating group, which might not be sufficient to promote facile electrophilic substitution.

For less reactive aromatic compounds, a Lewis acid catalyst is often required for electrophilic halogenation. wikipedia.orglibretexts.org Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.commasterorganicchemistry.commsu.edu Nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comlibretexts.org

Given the directing effects and the potential for deactivation by the iodo-substituent, electrophilic substitution on this compound would likely be challenging and may require harsh reaction conditions.

Radical-Mediated Transformations

Radical-mediated transformations offer alternative pathways for the functionalization of this compound. The C-I bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators or photolysis to generate an oxazol-2-yl radical. This reactive intermediate can then participate in various radical reactions, including additions to alkenes or alkynes, or cyclization reactions.

For instance, the synthesis of oxazolines from N-allylamides using hypervalent iodine reagents is proposed to involve the formation of a free-radical intermediate. nsf.gov While not a direct reaction of the target compound, this illustrates the potential for radical pathways in the chemistry of related structures.

Ring Transformations and Rearrangement Processes Involving the Oxazole Core

The oxazole ring, while aromatic, can undergo a variety of ring transformations and rearrangement reactions, often under thermal or photochemical conditions. These reactions provide routes to other heterocyclic systems.

A well-known rearrangement of oxazoles is the Cornforth rearrangement, which is a thermal rearrangement of 4-acyloxazoles where the acyl residue and the C5 substituent exchange positions. wikipedia.org

Oxazoles can also be converted into other heterocycles. This can occur through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com For example, a serendipitous rearrangement of an oxazole nucleus to a thiazoline ring has been described, proceeding through a multicomponent reaction followed by oxazole ring-opening and recyclization. researchgate.net

Furthermore, thermal rearrangement of polyimides containing o-hydroxy or o-acetoxy groups can lead to the formation of polybenzoxazoles (PBOs). acs.orguva.es This type of thermal cyclodehydration, while not a direct rearrangement of the parent oxazole, demonstrates the formation of the oxazole ring from a precursor under thermal conditions, hinting at the thermal stability and potential for rearrangement of the oxazole core itself under high temperatures.

Oxazole Ring Opening Reactions for Acyclic Precursors

The oxazole ring, despite its aromatic character, can undergo ring-opening reactions under specific conditions to yield valuable acyclic precursors. A common method involves deprotonation at the C-2 position, which is the most acidic site on the parent oxazole ring. This deprotonation is typically achieved using a strong base and is often accompanied by a ring-opening to produce an isonitrile intermediate.

Table 1: Key Intermediates in the Proposed Ring-Opening of this compound

| Step | Reactant | Reagent | Key Intermediate | Product Type |

|---|---|---|---|---|

| 1 | This compound | n-BuLi | 2-Lithio-4-methyl-1,3-oxazole | Lithiated Heterocycle |

| 2 | 2-Lithio-4-methyl-1,3-oxazole | (Equilibrium) | Isonitrile Enolate | Acyclic Intermediate |

Pericyclic Reactions and Cycloadditions of Oxazole Derivatives

Oxazoles can function as diene components in pericyclic reactions, most notably in [4+2] cycloadditions, also known as Diels-Alder reactions. researchgate.netnih.gov These reactions are highly valuable for the synthesis of substituted pyridine (B92270) rings, which are prevalent in natural products and pharmaceuticals. researchgate.net In this transformation, the oxazole reacts with a dienophile (an alkene or alkyne). The initial cycloaddition forms a bicyclic intermediate containing an oxygen bridge. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction, typically with the loss of a small molecule (like water or an alcohol if the dienophile is appropriately substituted), to yield the final aromatic pyridine product.

The reactivity of the oxazole diene in these cycloadditions is influenced by its substituents. For this compound:

The 4-methyl group is an electron-donating group, which generally increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, potentially accelerating the reaction with electron-deficient dienophiles.

The 2-iodo group is electron-withdrawing, which can decrease the electron density of the diene system.

The reaction can be facilitated by the addition of Brønsted or Lewis acids, which activate the oxazole by coordinating to the nitrogen atom, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.gov The cycloaddition of this compound with an alkene dienophile would be expected to produce a highly substituted pyridine, retaining the iodine and methyl groups, which can serve as handles for further synthetic modifications.

Halogen Dance Rearrangements in Halogenated Oxazoles

The halogen dance is a base-induced migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is a powerful tool for accessing isomers that are difficult to synthesize through other methods. thieme-connect.com The reaction is driven by the formation of a more stable carbanion (or organometallic) intermediate. wikipedia.org

Significant research has been conducted on the halogen dance of iodooxazoles, particularly the rearrangement of 5-iodooxazoles to 4-iodooxazoles mediated by lithium diisopropylamide (LDA). thieme-connect.comresearchgate.net The proposed mechanism involves the deprotonation of the 5-iodooxazole at the C-4 position by LDA. This generates a 4-lithio-5-iodooxazole intermediate. This intermediate then participates in a halogen exchange with a molecule of the starting 5-iodooxazole, leading to the formation of the thermodynamically more stable 5-lithio-4-iodooxazole, which upon quenching yields the 4-iodooxazole product. thieme-connect.com

A competing process observed during these reactions is reductive dehalogenation, where the iodooxazole undergoes lithium-iodide exchange, leading to a lithiated oxazole that is subsequently protonated to give the de-iodinated product. thieme-connect.comresearchgate.net This side reaction is particularly prevalent when using bases like n-BuLi. researchgate.net

Table 2: Effect of Base on the Halogen Dance Rearrangement of 2-(butylsulfanyl)-5-iodooxazole researchgate.net

| Entry | Base | Equivalent(s) | Solvent | Temperature (°C) | Product(s) and Yield(s) |

|---|---|---|---|---|---|

| 1 | LDA | 1.5 | THF | -78 | 4-iodo product (35%), reduced product (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction |

| 3 | n-BuLi | 1.0 | THF | -78 | Reduced product (98%) |

Data adapted from a study on 2-(butylsulfanyl)-5-iodooxazole. researchgate.net

For This compound , a halogen dance rearrangement has not been specifically documented. However, based on the established mechanism, a hypothetical pathway can be considered. The most acidic proton on the ring is at the C-5 position. Treatment with LDA would likely lead to deprotonation at C-5, forming a 5-lithio-2-iodo-4-methyl-1,3-oxazole intermediate. For a subsequent halogen dance to occur, this intermediate would need to induce an iodine transfer from another molecule of the starting material, which would constitute a 1,3-migration of the iodine atom. Such a rearrangement would depend on the relative thermodynamic stabilities of the organolithium intermediates involved.

Mechanistic Investigations of Synthetic Pathways and Reactions of 2 Iodo 4 Methyl 1,3 Oxazole

Mechanistic Elucidation of Regioselective Iodination Processes

The synthesis of 2-iodo-4-methyl-1,3-oxazole involves the highly regioselective introduction of an iodine atom at the C2 position of the 4-methyl-1,3-oxazole ring. The mechanism governing this selectivity is rooted in the electronic properties of the oxazole (B20620) heterocycle. The C2 position is the most acidic and, therefore, the most susceptible to deprotonation.

One common pathway involves the metalation of the oxazole ring. For instance, the reaction of a 2-unsubstituted oxazole with a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) results in the formation of a 2-lithiooxazole intermediate. This intermediate is a potent nucleophile. Subsequent quenching with an electrophilic iodine source, like molecular iodine (I₂), leads to the formation of the 2-iodooxazole. acs.org The high regioselectivity is achieved because the kinetic deprotonation occurs preferentially at the C2 position.

Another approach is through direct electrophilic substitution. While oxazoles are generally not electron-rich enough for facile electrophilic aromatic substitution, the reaction can be promoted under specific conditions. However, metalation-iodination sequences offer more reliable control and higher yields.

A mechanistically distinct pathway is the "halogen dance" rearrangement, which has been observed in brominated oxazoles and provides insight into halogen migration on the ring. nih.govresearchgate.net This base-catalyzed isomerization involves a series of deprotonation and halogenation steps, ultimately leading to the thermodynamically most stable halogenated isomer. researchgate.net While typically described for bromo-derivatives, the principles can extend to iodo-compounds, highlighting the thermodynamic preference for iodine at the C2 position in many cases.

The table below summarizes key aspects of a common regioselective iodination method.

| Step | Description | Reagents | Intermediate/Product |

| 1. Deprotonation | A strong base abstracts the most acidic proton from the C2 position of the oxazole ring. | n-Butyllithium (n-BuLi) | 2-Lithio-4-methyl-1,3-oxazole |

| 2. Iodination | The resulting organolithium intermediate reacts with an electrophilic iodine source. | Iodine (I₂) | This compound |

Understanding the Catalytic Cycles in Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position, enabling the synthesis of more complex molecules. The general mechanism for these transformations involves a catalytic cycle centered on a palladium complex.

The Suzuki-Miyaura coupling is a widely used example. The catalytic cycle, illustrated for the coupling of this compound with an organoboron reagent (R-B(OH)₂), typically proceeds through three fundamental steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The this compound undergoes oxidative addition to the Pd(0) complex, breaking the C-I bond and forming a new Pd(II) intermediate. In this step, the palladium atom is inserted between the oxazole ring and the iodine atom.

Transmetalation: A base activates the organoboron reagent, forming a boronate species. This species then transfers the organic group (R) to the Pd(II) complex, displacing the iodide ion. This step is known as transmetalation.

Reductive Elimination: The two organic groups on the palladium (the oxazole and the R group) couple and are eliminated from the metal center. This reductive elimination step forms the final 2-substituted-4-methyl-1,3-oxazole product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these cross-coupling reactions can be finely tuned by the choice of ligands on the palladium catalyst, the base, and the solvent. acs.org For instance, catalyst control can achieve regioselective couplings at different positions on dihalo-oxazoles. acs.org

| Catalytic Cycle Step | Reactants | Metal Oxidation State | Key Transformation | Product of Step |

| Oxidative Addition | This compound, Pd(0)L₂ | Pd(0) → Pd(II) | C-I bond cleavage | (4-Methyl-oxazol-2-yl)-Pd(II)(I)L₂ |

| Transmetalation | (4-Methyl-oxazol-2-yl)-Pd(II)(I)L₂, R-B(OH)₂ + Base | Pd(II) → Pd(II) | Ligand exchange (I⁻ for R⁻) | (4-Methyl-oxazol-2-yl)-Pd(II)(R)L₂ |

| Reductive Elimination | (4-Methyl-oxazol-2-yl)-Pd(II)(R)L₂ | Pd(II) → Pd(0) | C-C bond formation | 2-R-4-methyl-1,3-oxazole, Pd(0)L₂ |

Insights into Oxidative Cyclization Mechanisms Leading to Oxazoles

One prominent method is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones. nih.gov This reaction is typically promoted by strong acids, which can limit its functional group tolerance.

More modern methods often employ transition metal catalysis. For example, a copper(II)-catalyzed oxidative cyclization of enamides has been developed to produce 2,5-disubstituted oxazoles. nih.gov The proposed mechanism involves the coordination of the enamide to the Cu(II) center, followed by an intramolecular nucleophilic attack of the enamide oxygen onto the vinyl group. Subsequent oxidation and elimination steps lead to the aromatic oxazole ring.

Another mechanistically significant route is the iodine-mediated or iodine-catalyzed oxidative cyclization . organic-chemistry.orgnih.gov In these reactions, acyclic precursors like enamides or enaminones are treated with iodine. nih.govresearchgate.net The iodine acts as an oxidant and promotes the cyclization. For example, in the cyclization of enamides, iodine can facilitate an intramolecular C-O bond formation, leading to a non-aromatic oxazoline (B21484) intermediate, which is then oxidized to the final oxazole product. nih.gov

Hypervalent iodine reagents have also been employed in the oxidative cyclization of N-allylamides to form oxazoline precursors, which can then be oxidized to oxazoles. nsf.gov These reactions proceed through the activation of the amide and subsequent intramolecular attack of the nitrogen or oxygen atom onto the iodine-activated alkene.

| Cyclization Method | Precursor | Key Reagent(s) | Mechanistic Feature |

| Robinson-Gabriel | 2-Acylamino ketone | Brønsted or Lewis Acids | Acid-catalyzed cyclodehydration |

| Copper-Catalyzed | Enamide | Cu(II) salt, Oxidant | Vinylic C-H bond functionalization |

| Iodine-Mediated | Enamide / Enaminone | I₂, Oxidant | Electrophilic cyclization followed by oxidation |

| Hypervalent Iodine | N-Allylamide | PhI(OAc)₂ | Oxidative cycloaddition |

Reaction Kinetics and Thermodynamic Studies of Oxazole Transformations

The study of reaction kinetics and thermodynamics provides quantitative data on the rates and energy changes of chemical transformations. For oxazole derivatives, such studies can elucidate the stability of intermediates and the energy barriers of reaction pathways.

A notable investigation into the reactivity of oxazoles involves their photo-oxidation by singlet oxygen (¹O₂). nih.gov This reaction is relevant to understanding the degradation pathways of oxazole-containing compounds. DFT calculations have been used to study the reaction between singlet oxygen and various oxazole derivatives. nih.gov

The primary mechanism is a [4+2]-cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring, forming an unstable endoperoxide intermediate. nih.gov This intermediate is postulated to rearrange to a triamide as the final product. The absence of allylic hydrogens on the oxazole ring prevents the alternative "ene" reaction pathway. nih.gov

Kinetic studies have shown that the pseudo-first-order reaction rate is influenced by substituents on the oxazole ring. The electronic effects of these groups can alter the electron density of the diene system involved in the cycloaddition, thereby affecting the reaction rate. For example, the rate constant for the reaction of 4-methyl-2,5-diphenyloxazole with singlet oxygen is slightly higher than that for unsubstituted oxazole, indicating an activating effect of the phenyl and methyl groups. nih.gov

The table below presents calculated kinetic data for the photo-oxidation of oxazole and a substituted derivative at 300 K. nih.gov

| Compound | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Reaction Type |

| Oxazole | 0.94 x 10⁶ | 57 | [4+2]-Cycloaddition |

| 4-Methyl-2,5-diphenyloxazole | 1.14 x 10⁶ | Not specified | [4+2]-Cycloaddition |

These studies highlight how theoretical calculations can provide deep mechanistic and kinetic understanding of oxazole reactivity, complementing experimental findings.

Computational Chemistry and Theoretical Studies of 2 Iodo 4 Methyl 1,3 Oxazole

Quantum-Chemical Calculations for Structural and Electronic Properties

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Iodo-4-methyl-1,3-oxazole, these studies would provide critical data on its geometry, stability, and electronic nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic StructureDensity Functional Theory (DFT) is a robust method for predicting the three-dimensional structure of molecules. A geometry optimization calculation for this compound would determine the most stable arrangement of its atoms, yielding precise bond lengths, bond angles, and dihedral angles.

Following optimization, analysis of the electronic structure would involve examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for predicting a molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability and chemical hardness. For a molecule like this compound, these calculations would reveal how the iodo and methyl substituents influence the electron distribution across the oxazole (B20620) ring.

Advanced Computational Modeling of Reaction Mechanisms

Theoretical modeling can elucidate the step-by-step pathways of chemical reactions. For this compound, this could involve studying its participation in reactions such as cross-coupling or nucleophilic substitution. Computational analysis would identify transition states, intermediates, and the associated energy barriers (activation energies), providing a detailed understanding of the reaction's feasibility and kinetics. Such studies are crucial for optimizing reaction conditions and predicting product outcomes.

Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other governs their macroscopic properties, such as crystal structure and solubility. Computational studies are key to understanding these non-covalent forces.

Crystal Lattice Energy Calculations and Solid-State Aggregation

Theoretical studies of the this compound crystal structure would primarily focus on quantifying the energetic contributions of various non-covalent interactions that govern its solid-state aggregation. The iodine substituent is expected to be a key player in directing the crystal packing through the formation of halogen bonds. rsc.org In iodo-organic compounds, the iodine atom typically possesses an electrophilic region, known as a σ-hole, which can interact favorably with nucleophilic sites on adjacent molecules, such as the nitrogen or oxygen atoms of the oxazole ring. rsc.orgrsc.org

The analysis of solid-state aggregation in this compound would also involve the use of tools like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM). bgu.ac.ilnih.gov Hirshfeld surface analysis allows for the visualization and quantification of intermolecular contacts, highlighting the relative importance of different types of interactions, such as I···N, I···O, C–H···O, and π–π stacking interactions. bgu.ac.ilrsc.org QTAIM analysis, on the other hand, can characterize the nature and strength of specific intermolecular bonds by analyzing the electron density distribution at bond critical points. nih.govnih.gov

Below is a representative data table illustrating the kind of information that would be generated from a computational analysis of the intermolecular interactions in the this compound crystal lattice. The values are hypothetical but representative of typical interaction energies found in similar halogenated organic molecules.

| Interaction Type | Typical Distance (Å) | Calculated Interaction Energy (kJ/mol) | Percentage Contribution to Total Interaction Energy |

|---|---|---|---|

| Halogen Bond (I···N) | 2.8 - 3.2 | -15.0 to -25.0 | 40 - 50% |

| Halogen Bond (I···O) | 3.0 - 3.4 | -5.0 to -10.0 | 10 - 20% |

| π–π Stacking | 3.3 - 3.8 | -10.0 to -20.0 | 25 - 35% |

| C–H···O Hydrogen Bond | 2.4 - 2.8 | -2.0 to -8.0 | 5 - 15% |

| van der Waals Forces | N/A | -5.0 to -15.0 | 10 - 20% |

Advanced Spectroscopic and Analytical Characterization of 2 Iodo 4 Methyl 1,3 Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. oxinst.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information for the structural characterization of 2-iodo-4-methyl-1,3-oxazole. The chemical shift (δ) of each nucleus is indicative of its electronic environment, which is influenced by the oxazole (B20620) ring and its substituents. thepharmajournal.com

In the ¹³C NMR spectrum, distinct signals are expected for each of the four carbon atoms in the molecule. The C2 carbon, being directly attached to the highly electronegative iodine atom, is expected to be significantly shielded and appear at a characteristic upfield chemical shift. The C4 and C5 carbons of the oxazole ring typically resonate in the aromatic region (δ 120-160 ppm), with their precise shifts influenced by the methyl substituent and the iodine at C2. researchgate.netmdpi.com The methyl carbon will appear in the aliphatic region of the spectrum. Electron-releasing substituents on the oxazole ring generally cause an upfield shift in proton resonances, while electron-withdrawing groups cause a downfield shift. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles for substituted oxazoles.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ¹H | ~2.3 | Singlet |

| H5 | ¹H | ~7.5 | Singlet |

| C2 | ¹³C | ~85 | - |

| C4 | ¹³C | ~150 | - |

| C5 | ¹³C | ~125 | - |

| -CH₃ | ¹³C | ~15 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary to unequivocally assign all signals and confirm the molecular structure, especially for more complex derivatives. researchgate.netslideshare.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks as the methyl protons and the H5 proton are not coupled to each other.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This is crucial for assigning carbon resonances. For the parent compound, it would show a correlation between the methyl proton signal and the methyl carbon signal, as well as a correlation between the H5 proton and the C5 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This technique is exceptionally powerful for piecing together the molecular skeleton and confirming substitution patterns. ipb.pt For this compound, key HMBC correlations would be expected from the methyl protons to the C4 and C5 carbons, and from the H5 proton to the C4 and C2 carbons. These correlations confirm the placement of the methyl group at C4.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.ptacs.org In the case of this compound, a NOESY spectrum could show a correlation between the methyl protons and the H5 proton, confirming their spatial proximity on the five-membered ring.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Nucleus (¹³C or ¹H) | Correlation Type |

| HSQC | -CH₃ | -CH₃ | ¹J (Directly Bonded) |

| HSQC | H5 | C5 | ¹J (Directly Bonded) |

| HMBC | -CH₃ | C4, C5 | ²J, ³J (Long-Range) |

| HMBC | H5 | C4, C2 | ²J, ³J (Long-Range) |

| NOESY | -CH₃ | H5 | Through-Space |

Application of Advanced NMR for Regio- and Stereoisomer Differentiation

The synthesis of substituted oxazoles can sometimes yield a mixture of regioisomers. Advanced NMR techniques are critical for distinguishing between these isomers. oxinst.com For example, this compound must be differentiated from its potential regioisomer, 2-iodo-5-methyl-1,3-oxazole.

The HMBC experiment is particularly definitive for this purpose. nih.govbeilstein-journals.org In this compound, the methyl protons show a strong three-bond correlation to C5. In the 5-methyl isomer, the methyl protons would instead show a strong three-bond correlation to C4. These distinct correlation patterns provide an unambiguous assignment of the substitution pattern.

For derivatives of this compound that contain stereocenters, NOESY and related techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining relative stereochemistry. ipb.pt By irradiating specific protons and observing which other protons show an enhancement, the spatial arrangement of substituents can be mapped. acs.org This is essential for differentiating between diastereomers, which often exhibit distinct biological activities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. clockss.org

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This accuracy allows for the determination of the elemental formula of the molecular ion. For this compound (C₄H₄INO), HRMS would confirm the presence of one iodine atom and the correct number of carbon, hydrogen, nitrogen, and oxygen atoms, distinguishing it from any other compounds with the same nominal mass. beilstein-journals.orgrrpharmacology.ru

The fragmentation patterns observed in the mass spectrum provide further structural evidence. The fragmentation of the oxazole ring is influenced by its substituents. clockss.org Common fragmentation pathways for substituted oxazoles involve the initial loss of neutral molecules like carbon monoxide (CO) or cleavage of the ring to lose a nitrile species (R-C≡N). The presence of the iodine and methyl groups on this compound would lead to a characteristic fragmentation pattern that can be used for its identification.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Information Provided |

| Molecular Formula | C₄H₄INO | - |

| Nominal Mass | 221 g/mol | Molecular Weight |

| Exact Mass (Calculated) | 220.9338 u | Elemental Composition Confirmation via HRMS |

| Key Fragmentation Pathways | Ring cleavage, loss of CO, loss of I• | Structural confirmation |

LC-MS for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. beilstein-journals.org This technique is routinely used to assess the purity of synthesized batches of this compound. The LC separates the target compound from any impurities, starting materials, or byproducts, and the MS detector provides molecular weight information for each separated component. rrpharmacology.ru This allows for the confident identification and quantification of impurities, which is essential for chemical and pharmaceutical applications. Furthermore, LC-MS is an invaluable tool for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation by the sample material versus wavelength, a spectrum is produced that reveals the vibrational frequencies of bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the oxazole ring, the carbon-iodine bond, and the methyl group.

The characteristic vibrational modes of the oxazole ring are observed in the spectrum. The C=N stretching vibration typically appears in the 1630–1680 cm⁻¹ region . The stretching vibrations corresponding to the C=C and C-O-C bonds of the heterocyclic system are also key identifiers. The methyl group attached at the C4 position gives rise to characteristic C-H stretching and bending vibrations. Finally, the presence of the iodine atom at the C2 position is confirmed by a C-I stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 690–750 cm⁻¹ .

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Oxazole Ring | C=N Stretch | 1630 - 1680 |

| C=C Stretch | 1500 - 1600 | |

| C-O-C Asymmetric Stretch | 1200 - 1280 | |

| C-O-C Symmetric Stretch | 1020 - 1080 | |

| Methyl Group | C-H Asymmetric/Symmetric Stretch | 2900 - 3000 |

| C-H Asymmetric/Symmetric Bend | 1375 - 1465 |

These distinct absorption bands collectively provide a molecular fingerprint, confirming the successful synthesis and purity of this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide information about functional groups and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's steric and electronic properties.

Although a specific crystal structure for this compound is not publicly available, analysis of closely related substituted oxazole derivatives provides valuable insight into the expected structural parameters researchgate.net. The five-membered oxazole ring is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems derpharmachemica.com. The substitution pattern, with iodine at C2 and a methyl group at C4, will influence the crystal packing and intermolecular forces.

Key structural parameters that would be determined from such an analysis include:

Bond Lengths: The C-I bond length, the internal bond lengths of the oxazole ring (C-O, C=N, C=C, C-N), and the C-C bond of the methyl group.

Bond Angles: The angles within the oxazole ring, as well as the angles between the ring and its substituents.

Torsion Angles: Describing the planarity of the ring system.

Intermolecular Interactions: The presence of halogen bonding involving the iodine atom or other non-covalent interactions that dictate the crystal lattice structure.

Table 2: Expected Bond Lengths and Angles for this compound based on Analogous Structures

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | O1-C2 | ~1.35 Å |

| C2-N3 | ~1.29 Å | |

| N3-C4 | ~1.38 Å | |

| C4-C5 | ~1.35 Å | |

| O1-C5 | ~1.39 Å | |

| C2-I | ~2.10 Å | |

| C4-C(methyl) | ~1.49 Å | |

| Bond Angle | C5-O1-C2 | ~105° |

| O1-C2-N3 | ~115° | |

| C2-N3-C4 | ~104° |

Data derived from representative oxazole structures researchgate.net.

A definitive X-ray crystallographic study would provide the precise geometric data necessary for computational modeling and for understanding structure-activity relationships in its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is related to the energy difference between these states and is characteristic of the molecule's electronic structure and degree of conjugation.

Table 3: Electronic Transitions and Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Oxazole Ring (C=C, C=N) | 200 - 400 |

The specific λmax and molar absorptivity (ε) values are sensitive to the solvent used for the analysis due to solute-solvent interactions. A detailed study of the UV-Vis spectrum in solvents of varying polarity can provide further insights into the nature of the electronic transitions.

Strategic Applications in Advanced Organic Synthesis and Materials Science

2-Iodo-4-methyl-1,3-oxazole as a Key Intermediate in Complex Synthesis

The 1,3-oxazole ring is a fundamental heterocyclic motif present in a wide array of natural products and biologically active molecules. lifechemicals.com Its derivatives are integral to medicinal chemistry and drug discovery. nih.gov Within this class of compounds, this compound serves as a highly versatile and strategic building block. Its utility stems from the presence of an iodine atom at the C2 position of the oxazole (B20620) ring. This iodo-substituent acts as a versatile chemical handle, enabling a wide range of subsequent chemical transformations, particularly transition metal-catalyzed cross-coupling reactions. researchgate.net This reactivity allows for the regioselective introduction of diverse functional groups, making it an invaluable intermediate in the synthesis of more complex molecular architectures. researchgate.net

The construction of complex, multifunctional heterocyclic systems is a cornerstone of modern synthetic chemistry, driven by the need for novel therapeutic agents and functional materials. mdpi.com this compound is a key precursor in this endeavor. The predictable and regioselective metallation and subsequent cross-coupling reactions at the C2 position allow chemists to link the oxazole core to other heterocyclic systems or functional fragments. researchgate.net For instance, Suzuki-Miyaura or Stille coupling reactions can be employed to introduce aryl, heteroaryl, or vinyl groups, thereby creating extended π-conjugated systems or linking different pharmacophores. This modular approach is highly efficient for generating libraries of diverse compounds for screening purposes. The oxazole ring itself can confer specific physicochemical properties, while the substituents introduced via the iodo-handle can be tailored to modulate biological activity or material properties. The exploration of nitrogen-rich heterocycles, such as linking oxazoles to triazoles or oxadiazoles, has been shown to be a fruitful strategy in the development of new functional materials. nih.govnih.gov

Spirocyclic and fused-ring systems are complex three-dimensional structures that are of significant interest due to their unique conformational rigidity and novel biological activities. The synthesis of these intricate architectures often relies on strategic bond-forming reactions, including cycloadditions and intramolecular cyclizations. nih.govrsc.org

This compound can be elaborated into precursors suitable for these transformations. For example, the iodo group can be converted into an alkene, alkyne, or other reactive moiety via cross-coupling. This newly installed functional group can then participate in intramolecular reactions, such as Diels-Alder or [3+2] cycloaddition reactions, to construct fused-ring systems where the oxazole is annulated to another ring. nih.gov Similarly, by attaching a suitable tether with a reactive terminus, the molecule can be primed for the formation of spiro compounds, where two rings share a single atom. The synthesis of various fused heterocyclic derivatives, such as triazolo-oxadiazoles, often begins from a functionalized heterocyclic starting material that undergoes subsequent cyclization steps. uobaghdad.edu.iq

Design and Synthesis of Advanced Materials Incorporating Oxazole Moieties

The unique electronic and structural properties of the oxazole ring make it an attractive component for the design of advanced materials. Its incorporation into larger molecular or polymeric structures can impart desirable optical, electronic, or catalytic properties.

Heterocyclic compounds featuring extended π-conjugated systems are central to the development of organic optoelectronic materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com The synthesis of fused polycyclic aromatic compounds containing oxazole units can lead to materials with strong fluorescence. mdpi.com this compound is a valuable starting material for creating such systems. Through palladium-catalyzed cross-coupling reactions, various aromatic and heteroaromatic groups can be attached at the C2 position. This strategy allows for the systematic extension of the π-conjugation and the fine-tuning of the resulting material's absorption and emission wavelengths. The resulting diaryl- or polyaryl-oxazoles can be investigated for their potential as emitters or charge-transport materials in electronic devices.

In polymer chemistry, oxazole derivatives can be utilized both as monomers for polymerization and as ligands for polymerization catalysts. The development of new catalysts is crucial for producing polymers with specific properties. Vanadium-based catalysts bearing N-donor ligands, including those with oxazole motifs, have been successfully used for ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com this compound can serve as a precursor for the synthesis of such specialized ligands. The iodo group can be substituted with a coordinating group (such as a pyridine (B92270) or another nitrogen-containing heterocycle) capable of binding to a transition metal center. The resulting oxazole-containing ligand can influence the activity of the catalyst and the microstructure of the polymer produced. mdpi.com

| Application Area | Synthetic Strategy from this compound | Resulting System/Material |

| Multifunctional Heterocycles | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) | Complex molecules with linked heterocyclic cores |

| Spiro & Fused Rings | Conversion of iodo group, followed by intramolecular cycloaddition | Annulated and spirocyclic oxazole derivatives |

| Optoelectronics | Cross-coupling with aromatic/heteroaromatic groups | Extended π-conjugated systems, fluorescent materials |

| Polymer Chemistry | Conversion of iodo group into a coordinating moiety | N-donor ligands for transition metal polymerization catalysts |

Exploration of Oxazole Derivatives in Bioorthogonal Chemical Reactions (e.g., Click Chemistry)

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govtum.de Among the most prominent of these reactions is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nobelprize.orgaurigeneservices.com

For an oxazole-containing molecule to participate in click chemistry, it must be functionalized with either an azide or a terminal alkyne. This compound is a strategic precursor for creating such molecules. The carbon-iodine bond is readily converted into a carbon-carbon triple bond through reactions like the Sonogashira coupling, thereby installing the necessary alkyne handle. Alternatively, though less direct, the iodo group can be transformed into an azide. Once functionalized with a "click handle," the oxazole derivative can be conjugated to biomolecules, polymers, or surfaces that bear the complementary reactive partner (an azide or alkyne, respectively). This allows for the precise and efficient labeling and tracking of molecules in complex biological environments or for the construction of advanced materials through modular ligation. nih.gov

Future Research Directions and Emerging Paradigms in 2 Iodo 4 Methyl 1,3 Oxazole Chemistry

Innovations in Green Chemistry Approaches for Oxazole (B20620) Synthesis

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of oxazole derivatives, including 2-Iodo-4-methyl-1,3-oxazole, is an active area for the application of these principles. Future research will likely focus on developing methodologies that are not only efficient but also environmentally benign.

Key areas of innovation include:

Use of Eco-Friendly Catalysts: Molecular iodine has been identified as an economical and eco-friendly catalyst for various organic transformations, including the construction of C-O and C-N bonds necessary for forming the oxazole ring. nih.gov Research is moving towards optimizing iodine-catalyzed reactions that operate under mild conditions, potentially using aerobic oxidation. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is a green chemistry tool that can significantly reduce reaction times and energy consumption. Its application in reactions like the van Leusen oxazole synthesis has already been demonstrated and is expected to be further explored for iodo-oxazole derivatives. researchgate.net

Benign Solvents and Reaction Media: The development of syntheses that utilize water, ionic liquids, or bio-derived solvents like dimethylisosorbide (DMI) is a significant trend. researchgate.net These approaches minimize the use of volatile and hazardous organic solvents.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. One-pot reactions and domino or tandem oxidative cyclizations are examples of atom-economical processes being developed for oxazole synthesis. organic-chemistry.org

| Green Chemistry Approach | Key Advantages | Potential Application for this compound |

| Iodine Catalysis | Economical, low toxicity, environmentally friendly nih.govnih.gov | Development of one-pot syntheses from simple precursors. |

| Microwave Irradiation | Reduced reaction time, energy efficiency researchgate.net | Acceleration of cyclization and functionalization steps. |

| Bio-Derived Solvents | Reduced toxicity, renewable resource | Use in palladium-catalyzed cross-coupling reactions. |

| Domino Reactions | High atom economy, reduced workup steps organic-chemistry.org | Efficient assembly of the substituted iodo-oxazole core. |

Development of Catalyst-Free or Environmentally Benign Transformations

A significant paradigm shift in synthetic chemistry is the move towards catalyst-free reactions, which simplifies procedures, reduces costs, and eliminates the environmental burden associated with catalyst toxicity and removal. For this compound, this involves reimagining traditional synthetic steps to proceed under catalyst-free conditions or with minimally impactful reagents.

Promising research directions include:

Hypervalent Iodine Reagents: Reagents such as phenyliodine(III) diacetate (PIDA) or iodosobenzene (B1197198) (PhIO) can mediate metal-free annulation reactions to form the oxazole ring. organic-chemistry.orgwikipedia.org These reactions often proceed with high regioselectivity under mild conditions. wikipedia.org For instance, a metal-free [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom (from PhIO) has been successfully developed for synthesizing substituted oxazoles. wikipedia.org

DMSO as a Promoter/Oxidant: Dimethyl sulfoxide (B87167) (DMSO) has been shown to promote catalyst-free oxidative couplings for the synthesis of various heterocycles. nih.gov This approach is operationally simple and avoids the need for external oxidants or metal catalysts.

Photochemical Methods: The use of visible light to induce reactions offers a green and catalyst-free alternative. Photoinduced inverse Sonogashira coupling reactions, for example, allow for the formation of C-C bonds without the need for transition metals by directly activating iodoalkynes with light. nih.gov This concept could be extended to the functionalization of the iodo-oxazole core.

| Transformation Type | Reagent/Condition | Environmental Benefit |

| Metal-Free Annulation | PhIO with TfOH organic-chemistry.orgwikipedia.org | Avoids heavy metal contamination. |

| Oxidative Coupling | DMSO nih.gov | Catalyst-free and oxidant-free conditions. |

| Photochemical Coupling | Visible Light nih.gov | Energy-efficient, avoids metal catalysts. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are planned and optimized. acs.org For a target molecule like this compound and its derivatives, AI and machine learning (ML) can accelerate discovery by predicting viable and novel synthetic pathways. youtube.comnih.gov

Key applications in this area include:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of a target molecule and propose a series of reactions to synthesize it from available starting materials. youtube.comyoutube.com These programs leverage vast databases of known reactions to suggest both conventional and unconventional routes.

Reaction Condition Optimization: ML algorithms can be trained to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given reaction, reducing the need for extensive and time-consuming experimental screening. nih.gov

Novelty in Synthesis: A significant challenge for AI in synthesis is predicting truly novel reactions. The success of these models is highly dependent on the quality and diversity of the training data. youtube.com Collaborations aimed at enriching training datasets with a wide range of reaction types are crucial for improving the predictive power of AI for new molecules. youtube.com

The development of sophisticated AI tools will enable chemists to design more efficient, cost-effective, and innovative syntheses for complex molecules derived from this compound.

Exploration of Novel Reactivity and Functionalization Pathways for the Iodo-Oxazole System

The iodine atom at the C2 position of the this compound ring is a key functional handle for further molecular elaboration. While its use in standard cross-coupling reactions is anticipated, future research will focus on exploring the full extent of its reactivity and developing novel functionalization pathways.

Emerging areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is highly reactive towards palladium-catalyzed cross-coupling, making it an ideal site for introducing complexity. Future work will likely involve the systematic application of various coupling reactions to build libraries of novel compounds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the iodo-oxazole with boronic acids or their esters. An efficient synthesis of 2-alkyl-substituted oxazoles from 2-iodooxazoles using this method has already been demonstrated. researchgate.net

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which are versatile functional groups for further transformations in medicinal and materials chemistry. organic-chemistry.orgwikipedia.org

Heck Reaction: The Heck reaction enables the coupling of the iodo-oxazole with alkenes, providing a direct route to vinyl-substituted oxazoles. researchgate.netorganic-chemistry.org

Copper-Free Coupling Reactions: To further align with green chemistry principles, the development of copper-free variants of reactions like the Sonogashira coupling is an important goal. nih.gov

Hypervalent Iodine Chemistry: Beyond its role in synthesis, the iodine atom itself could be a site for transformation. Oxidative addition reactions could potentially generate hypervalent iodine species directly on the oxazole ring, opening up unique reactivity pathways.

The systematic exploration of these reactions will enable the synthesis of a diverse range of 2-substituted 4-methyl-1,3-oxazoles, providing access to new chemical space for drug discovery and materials science.

| Reaction Type | Coupling Partner | Bond Formed | Potential Application |

| Suzuki-Miyaura researchgate.net | (Hetero)aryl Boronic Acids | C(sp²)-C(sp²) | Synthesis of biaryl compounds |

| Sonogashira wikipedia.org | Terminal Alkynes | C(sp²)-C(sp) | Introduction of rigid alkyne linkers |

| Heck organic-chemistry.org | Alkenes | C(sp²)-C(sp²) | Synthesis of stilbene-like structures |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Iodo-4-methyl-1,3-oxazole?

- Methodology : The compound can be synthesized via N-acylation of α-amino acids followed by cyclization. For example, reacting iodinated precursors (e.g., 4-iodoacetophenone derivatives) with thiourea or urea under acidic conditions (e.g., POCl₃ or H₂SO₄) to form the oxazole ring . Key steps include:

- Acylation : Use of acyl chlorides derived from N-acyl-α-amino acids.

- Cyclization : Employing Friedel-Crafts alkylation or Robinson-Gabriel synthesis with catalysts like AlCl₃ or H₂SO₄ .

- Iodination : Direct electrophilic substitution or metal-mediated coupling (e.g., Ullmann reaction) to introduce iodine at the 2-position.

Q. How is the structural integrity of this compound confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H-NMR (δ 2.4 ppm for methyl group, δ 7.1–8.3 ppm for aromatic protons) and ¹³C-NMR (δ 160–170 ppm for oxazole carbons) to confirm substitution patterns .

- Mass Spectrometry : ESI-MS/MS or GC-EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235) and fragmentation patterns .

- FT-IR : Peaks at 1630–1680 cm⁻¹ (C=N stretch) and 690–750 cm⁻¹ (C-I stretch) .

- Purity : RP-HPLC with retention times calibrated against standards (e.g., >95% purity) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Cytotoxicity Screening : Use Daphnia magna bioassays for rapid, cost-effective toxicity profiling. Protocols include:

- Exposure Time : 24–72 hr LC₅₀ measurements to assess acute toxicity .

- Dose-Response Analysis : Serial dilutions (1–100 µM) to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

- In Silico Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and HOMO-LUMO gaps .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors) based on the compound’s SMILES (e.g.,

IC1=COC(C)=N1C) .

Q. How to resolve contradictions in spectral data or bioactivity results?

- Case Study : If NMR signals conflict with expected substitution patterns:

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Isomer Analysis : Check for regioisomers (e.g., 4-iodo vs. 5-iodo substitution) via X-ray crystallography (if crystalline) or NOE experiments .

Q. What strategies optimize the reaction yield of this compound?

- Catalyst Screening : Compare POCl₃, H₂SO₄, or PPA (polyphosphoric acid) for cyclization efficiency. POCl₃ typically gives higher yields (>80%) but requires rigorous anhydrous conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine incorporation but may increase side reactions. Balance with low-temperature protocols .

- Workflow : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and purify via column chromatography (SiO₂, gradient elution) .

Q. How do substituent modifications influence the bioactivity of this compound?

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.